Bienvenue dans la boutique en ligne BenchChem!

5-{4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzyl}-2-amino-4-thiazolidinone

Thermal analysis Solid-state characterization Quality control

5-{4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzyl}-2-amino-4-thiazolidinone (CAS 105355-26-8, C₁₉H₂₁N₃O₂S, MW 355.45), also designated Pioglitazone 2-Imine or 2-Amino-5-[4-[2-(5-ethyl-2-pyridyl)ethoxy]benzyl]thiazol-4(5H)-one, is a 2-imino-4-thiazolidinone heterocycle. It is the penultimate synthetic intermediate in the principal industrial route to pioglitazone hydrochloride, the thiazolidinedione (TZD) PPARγ agonist antidiabetic agent, where the 2-imino group is hydrolyzed under acidic conditions to afford the 2,4-thiazolidinedione pharmacophore.

Molecular Formula C19H23N3O2S
Molecular Weight 357.5 g/mol
Cat. No. B7942930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-{4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzyl}-2-amino-4-thiazolidinone
Molecular FormulaC19H23N3O2S
Molecular Weight357.5 g/mol
Structural Identifiers
SMILESCCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(S3)N
InChIInChI=1S/C19H23N3O2S/c1-2-13-3-6-15(21-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(23)22-19(20)25-17/h3-8,12,17,19H,2,9-11,20H2,1H3,(H,22,23)
InChIKeyYGJNWQBRZQDIPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-{4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzyl}-2-amino-4-thiazolidinone (Pioglitazone 2-Imine) – Procurement-Relevant Profile and Comparator Context


5-{4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzyl}-2-amino-4-thiazolidinone (CAS 105355-26-8, C₁₉H₂₁N₃O₂S, MW 355.45), also designated Pioglitazone 2-Imine or 2-Amino-5-[4-[2-(5-ethyl-2-pyridyl)ethoxy]benzyl]thiazol-4(5H)-one, is a 2-imino-4-thiazolidinone heterocycle . It is the penultimate synthetic intermediate in the principal industrial route to pioglitazone hydrochloride, the thiazolidinedione (TZD) PPARγ agonist antidiabetic agent, where the 2-imino group is hydrolyzed under acidic conditions to afford the 2,4-thiazolidinedione pharmacophore [1]. The compound also serves as the characterized Pioglitazone Imino Impurity (EPEBI) reference standard for pharmaceutical quality control [2].

Why Pioglitazone or Other TZD Intermediates Cannot Simply Replace 5-{4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzyl}-2-amino-4-thiazolidinone


The 2-imino-4-thiazolidinone core of this compound is stoichiometrically and mechanistically non-interchangeable with the 2,4-thiazolidinedione ring of pioglitazone or the 5-benzylidene-2,4-thiazolidinedione intermediate (CAS 144809-28-9) used in alternative synthetic routes [1]. The imine functionality (C=N) at position 2 enables chemistries—Schiff base formation with primary amines, selective acidic hydrolysis to the dione, and transition-metal coordination—that are entirely absent in the dione form [2]. Moreover, this compound is the pharmacopeially characterized imino impurity (EPEBI) in pioglitazone drug substance, making it a mandatory reference standard for ANDA analytical method validation and batch-release QC testing where no generic substitute is acceptable under ICH Q3A/Q3B guidelines [3]. Physical-property differences, including a melting point elevated by ~12–13 °C over pioglitazone, further preclude direct substitution in processes where thermal behavior dictates handling and purification protocols [4].

Quantitative Differentiation Evidence for 5-{4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzyl}-2-amino-4-thiazolidinone Versus Closest Comparators


Melting Point Elevation of 12–13 °C Over Pioglitazone as an Identity and Purity Proxy

The target compound exhibits a melting point of 196 °C (TCI specification, >98.0% purity by HPLC and nonaqueous titration) . Pioglitazone free base melts at 183–184 °C [1]. The +12–13 °C differential provides a simple, quantitative identity-confirmation checkpoint and indicates distinct crystal-lattice energetics that affect handling, storage, and purification behaviour [1].

Thermal analysis Solid-state characterization Quality control

Total Synthetic Yield Improved to >55% via 2-Imino Intermediate Route Versus 20–30% in Prior Art

Patent CN111875598B discloses a three-step pioglitazone synthesis centered on the 2-imino-4-thiazolidinone intermediate (the target compound). The total yield across the three steps is improved to >55%, compared with 20–30% reported in prior literature [1]. The product purity reaches >99.0%, and the appearance changes from dark brown (prior art) to white to pale yellow, indicating reduced by-product burden [1].

Process chemistry Synthetic yield optimization Pioglitazone manufacturing

2-Imino Group Enables Schiff Base Derivatization Unavailable to 2,4-Thiazolidinediones

The 2-imino (C=N) functionality of the target compound is the reactive handle for condensation with primary amines to form Schiff base (azomethine) derivatives. This chemistry is structurally precluded in pioglitazone because the 2,4-thiazolidinedione ring carries two carbonyl groups and no imine [1]. The ACS Omega study demonstrates that Schiff bases derived from this pharmacophore show enhanced α-amylase inhibition (93% inhibition for compound P3 vs. 81% for pioglitazone) and superior DPPH radical scavenging (IC₅₀ 16.97 μg/mL for P3 vs. 60.16 μg/mL for pioglitazone) [2][3].

Medicinal chemistry Schiff base synthesis Pharmacophore derivatization

Pharmacopeial Reference Standard Status (EPEBI) for ANDA Regulatory Submissions

This compound is officially designated as Pioglitazone Imino Impurity (EPEBI) and is supplied as a fully characterized reference standard with traceability to USP and EP pharmacopeial monographs [1][2]. It is used for analytical method development, method validation (AMV), and QC release testing in Abbreviated New Drug Applications (ANDAs) and commercial pioglitazone production [1]. Unlike generic research-grade pioglitazone, which is not qualified as an impurity standard, this compound is supplied with detailed characterization data compliant with ICH Q3A/Q3B regulatory guidelines [2].

Pharmaceutical analysis Impurity reference standard ANDA regulatory compliance

High-Purity Specification (≥98.0% by Orthogonal Methods) with Controlled Impurity Profile

The target compound is commercially available at ≥98.0% purity by orthogonal HPLC and nonaqueous titration methods (TCI specification) . Specialty suppliers offer grades up to ≥99.5% (HPLC) with controlled impurity ceilings: heavy metals ≤10 ppm, water content ≤0.5%, and residual solvents compliant with ICH Q3C guidelines [1]. In contrast, generic pioglitazone API is typically specified at ≥98% by a single method (HPLC) and does not carry the same comprehensive impurity-profile documentation .

Purity specification Quality assurance Reference material procurement

High-Value Application Scenarios for 5-{4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzyl}-2-amino-4-thiazolidinone Based on Evidence


GMP Pioglitazone API Manufacturing via the High-Yield 2-Imino Intermediate Route

Pharmaceutical manufacturers scaling pioglitazone hydrochloride production benefit directly from the >55% three-step yield demonstrated in Patent CN111875598B, which is a 1.8–2.8× improvement over prior 20–30% routes [1]. The 2-imino intermediate is the linchpin of this route: cyclization with thiourea/NaOAc in ethyl acetate followed by acidic hydrolysis yields pioglitazone with >99.0% purity and white-to-pale-yellow appearance [1]. Procurement of the pre-formed, high-purity 2-imino intermediate eliminates the need for in-house cyclization optimization and reduces by-product removal burden.

ANDA Analytical Method Development and Batch-Release QC Using the Qualified EPEBI Reference Standard

Generic pharmaceutical companies filing ANDAs for pioglitazone tablets require a fully characterized imino impurity reference standard for HPLC method validation, system suitability testing, and batch-release impurity profiling [2]. The target compound, supplied as Pioglitazone Imino Impurity (EPEBI) with traceability to USP/EP monographs, satisfies ICH Q3A/Q3B requirements for reporting, identification, and qualification thresholds [2]. No alternative compound—including generic pioglitazone or other synthetic intermediates—substitutes for this regulatory function.

Medicinal Chemistry Derivatization to Generate Dual Antidiabetic–Antioxidant Schiff Base Libraries

The 2-imino group serves as a condensation site for primary amines to produce Schiff base derivatives with enhanced pharmacological profiles. As demonstrated in the ACS Omega study, compound P3—derived from this pharmacophore—achieves 93% α-amylase inhibition (vs. 81% for pioglitazone) and a DPPH IC₅₀ of 16.97 μg/mL (vs. 60.16 μg/mL for pioglitazone), along with superior in vivo antioxidant and glycemic control in STZ–nicotinamide diabetic rats [3]. Research groups pursuing multitarget antidiabetic agents can procure this intermediate as a starting scaffold for focused derivative libraries.

Solid-State Characterization and Polymorph Screening Using the Elevated-Melting-Point Intermediate

The 12–13 °C melting-point elevation of the 2-imino intermediate (196 °C) over pioglitazone (183–184 °C) provides a distinctive thermal signature for solid-state characterization studies [4]. This property supports differential scanning calorimetry (DSC)-based identity testing, polymorph screening, and compatibility studies in pre-formulation development, where clear thermal differentiation from the final API is essential to avoid conflation of intermediate and product phases.

Quote Request

Request a Quote for 5-{4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzyl}-2-amino-4-thiazolidinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.